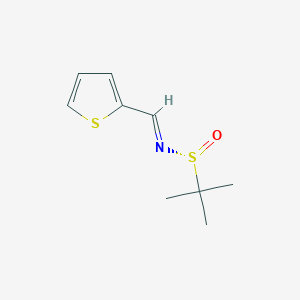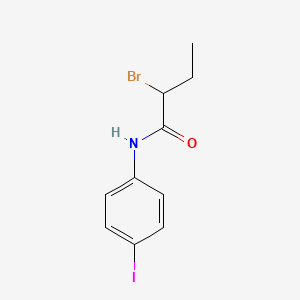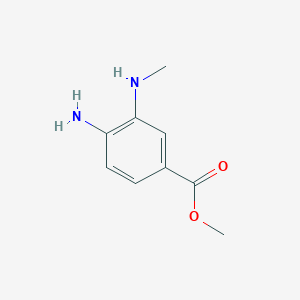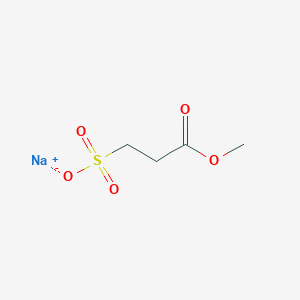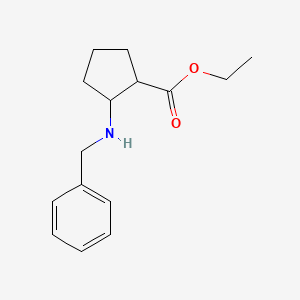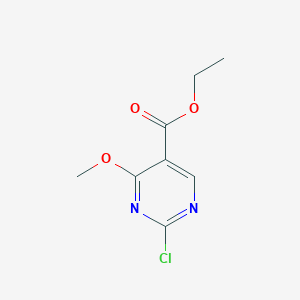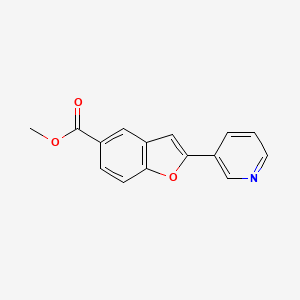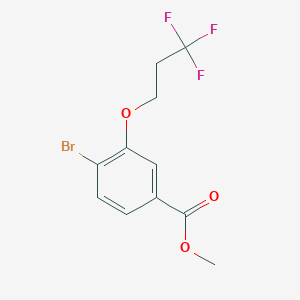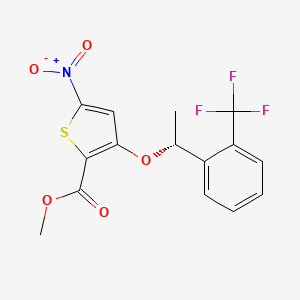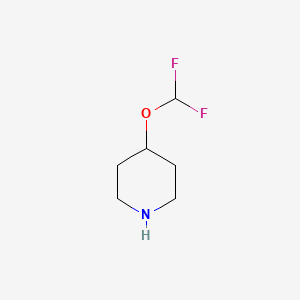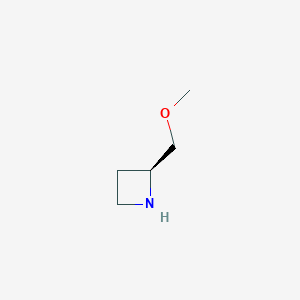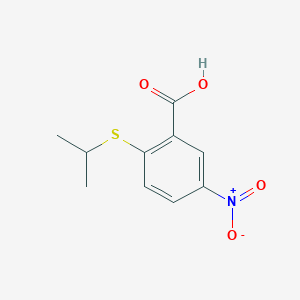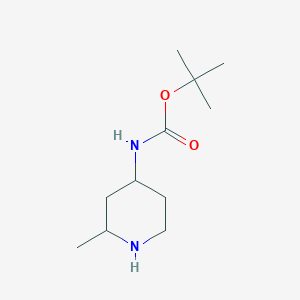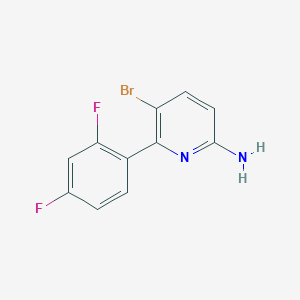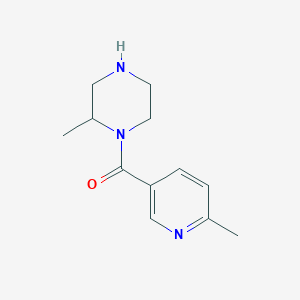
2-甲基-1-(6-甲基吡啶-3-羰基)哌嗪
描述
2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine (MPPC) is a chemical compound derived from piperazine and 6-methylpyridine-3-carbonyl. It is a white crystalline solid with a melting point of 64-66°C and a boiling point of 217-218°C. MPPC is a versatile compound that has been studied for its various applications in the scientific community. It has been used as an intermediate in the synthesis of a variety of compounds, as a ligand for metal complexes, and as a starting material for the preparation of a variety of biologically active compounds.
科学研究应用
合成和化学性质
哌嗪衍生物的合成
一项研究详细介绍了从容易获得的 α-氨基酸开始合成几种 2-取代和 2,5-二取代哌嗪-3,6-二酮。该合成途径涉及内酰胺羰基的选择性还原和 N-酰亚胺离子的生成,该离子被亲核 C2 侧链捕获以提供 2,6-桥联哌嗪-3-酮,展示了哌嗪衍生物的化学多功能性 (Veerman 等人,2003 年)。
降解研究
关于水性哌嗪降解的研究强调了其在二氧化碳 (CO2) 捕获技术中的新应用。哌嗪对热降解和氧化表现出极好的抵抗力,使其成为 CO2 捕获的有效溶剂 (Freeman 等人,2010 年)。
潜在的医学应用
抗惊厥和抗菌活性
哌嗪的衍生物,包括在 6 位修饰的衍生物,已被合成并评估其抗惊厥和抗菌活性。这些研究提供了哌嗪衍生物在治疗神经疾病和感染中的治疗潜力的见解 (Aytemir 等人,2004 年)。
生物膜抑制
已合成出具有哌嗪连接基的新型双(吡唑-苯并呋喃)杂化物,并显示出对细菌生物膜和 MurB 抑制剂的有效活性,突显了对抗细菌耐药性和感染的新途径 (Mekky 和 Sanad,2020 年)。
环境应用
CO2 捕获
哌嗪及其衍生物在 CO2 捕获技术中的应用非常重要,因为它们具有很高的抗降解性,并且能够在较高的温度和压力下运行,从而在碳捕获和封存过程中节省能源 (Freeman 等人,2010 年)。
属性
IUPAC Name |
(2-methylpiperazin-1-yl)-(6-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9-3-4-11(8-14-9)12(16)15-6-5-13-7-10(15)2/h3-4,8,10,13H,5-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFGFXGFOVJIHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2=CN=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



